4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)cyclohexanecarboxamide
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Overview
Description
4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)cyclohexanecarboxamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes a cyclohexane ring, a fluorobenzyl group, and a dioxidotetrahydrothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)cyclohexanecarboxamide typically involves multiple steps, including the formation of the cyclohexanecarboxamide core, the introduction of the fluorobenzyl group, and the incorporation of the dioxidotetrahydrothiophene moiety. Common reagents used in these reactions include butyl lithium, fluorobenzyl bromide, and tetrahydrothiophene dioxide. Reaction conditions often involve the use of organic solvents such as dichloromethane and toluene, with temperatures ranging from -78°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxidotetrahydrothiophene moiety to its corresponding thiol or sulfide.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-chlorobenzyl)cyclohexanecarboxamide
- 4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methylbenzyl)cyclohexanecarboxamide
Uniqueness
4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)cyclohexanecarboxamide is unique due to the presence of the fluorobenzyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C22H32FNO3S |
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Molecular Weight |
409.6 g/mol |
IUPAC Name |
4-butyl-N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C22H32FNO3S/c1-2-3-6-17-9-11-18(12-10-17)22(25)24(20-13-14-28(26,27)16-20)15-19-7-4-5-8-21(19)23/h4-5,7-8,17-18,20H,2-3,6,9-16H2,1H3 |
InChI Key |
SKGNWPBVMQDNML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)N(CC2=CC=CC=C2F)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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